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molecular formula C11H16N2OS B8389516 4-(4-Aminophenylmethyl)-thiomorpholine-1-oxide CAS No. 251552-21-3

4-(4-Aminophenylmethyl)-thiomorpholine-1-oxide

Cat. No. B8389516
M. Wt: 224.32 g/mol
InChI Key: MKTORDFOADPMDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06855710B2

Procedure details

1.2 g of Raney nickel are added to a solution of 3.9 g (15 mmol) of 4-(4-nitrophenylmethyl)-thiomorpholine-1-oxide in 10 ml of dichloromethane and 40 ml of methanol. The mixture is hydrogenated under a hydrogen atmosphere. The product is obtained by chromatography on silica gel (dichloromethane/methanol=9:1).
Name
4-(4-nitrophenylmethyl)-thiomorpholine-1-oxide
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][N:11]2[CH2:16][CH2:15][S:14](=[O:17])[CH2:13][CH2:12]2)=[CH:6][CH:5]=1)([O-])=O>[Ni].ClCCl.CO>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][N:11]2[CH2:16][CH2:15][S:14](=[O:17])[CH2:13][CH2:12]2)=[CH:6][CH:5]=1

Inputs

Step One
Name
4-(4-nitrophenylmethyl)-thiomorpholine-1-oxide
Quantity
3.9 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CN1CCS(CC1)=O
Name
Quantity
1.2 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product is obtained by chromatography on silica gel (dichloromethane/methanol=9:1)

Outcomes

Product
Name
Type
Smiles
NC1=CC=C(C=C1)CN1CCS(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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